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Compound of Interest

Compound Name: ATTO 590 maleimide

Cat. No.: B15138530 Get Quote

For researchers, scientists, and drug development professionals, the choice of fluorescent

label and the optimization of conjugation conditions are critical for the success of fluorescence-

based assays. ATTO 590 maleimide is a high-performance rhodamine-based dye favored for

its strong absorption, high fluorescence quantum yield, and excellent photostability, making it a

popular choice for labeling proteins and other biomolecules at free thiol groups.[1][2][3] This

guide provides an objective comparison of the performance of ATTO 590 maleimide in

commonly used buffer systems, supported by established principles of maleimide-thiol

chemistry and publicly available data.

Core Performance Characteristics of ATTO 590
Maleimide
ATTO 590 is a moderately hydrophilic dye that is well-suited for a variety of applications,

including single-molecule detection, super-resolution microscopy (PALM, dSTORM, STED),

flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).[2][3] Its key spectral and

photophysical properties are summarized in the table below.
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Property Value

Maximum Excitation (λabs) 593 nm[1][2]

Maximum Emission (λfl) 622 nm[1][2]

Molar Extinction Coefficient (εmax) 120,000 M⁻¹cm⁻¹[1][4]

Fluorescence Quantum Yield (ηfl) ~80%[1][2][4]

Fluorescence Lifetime (τfl) 3.7 ns[1][2]

Comparison of Common Buffer Systems for ATTO
590 Maleimide Conjugation
The efficiency and specificity of the conjugation reaction between the maleimide group of ATTO

590 and the thiol group of a biomolecule are highly dependent on the reaction buffer,

particularly its pH. The optimal pH range for this reaction is between 6.5 and 7.5.[5] Within this

range, the thiol group is sufficiently deprotonated to its reactive thiolate form, while side

reactions such as hydrolysis of the maleimide ring and reaction with primary amines are

minimized.[1]

Below is a comparison of commonly used buffers for maleimide-thiol conjugation. While direct

quantitative comparisons of ATTO 590 maleimide performance in these buffers are not readily

available in a single study, this table provides a qualitative assessment based on the

established principles of the conjugation chemistry.
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Buffer System
Recommended pH
Range

Advantages Considerations

Phosphate-Buffered

Saline (PBS)
7.2 - 7.4

- Physiologically

relevant.- Readily

available and easy to

prepare.[6]

- Phosphate can

sometimes interfere

with downstream

applications.

Tris

(tris(hydroxymethyl)a

minomethane)

7.0 - 7.5

- Commonly used in

protein biochemistry.-

Good buffering

capacity in the

recommended pH

range.[1][5][7][8]

- Tris contains a

primary amine and

should be used with

caution as it can

potentially react with

the maleimide at

higher pH values,

although this is less of

a concern within the

optimal pH range for

thiol-maleimide

chemistry.[9]

HEPES (4-(2-

hydroxyethyl)-1-

piperazineethanesulfo

nic acid)

7.0 - 7.5

- Good buffering

capacity in the optimal

pH range.- Generally

considered non-

interfering in many

biological assays.[1]

[5][8]

- Can be more

expensive than PBS

or Tris.

MES (2-(N-

morpholino)ethanesulf

onic acid)

~6.0 - 6.5

- Can be used to slow

down the reaction rate

if needed.[7]

- The reaction will be

significantly slower

due to the lower

concentration of the

reactive thiolate at this

pH.

Recommendation: For most applications, PBS at a pH of 7.2-7.4 is an excellent starting point

due to its physiological relevance and ease of use. HEPES is also a highly recommended
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alternative, particularly if there are concerns about the phosphate in PBS interfering with

downstream applications. While Tris is widely used, it is important to ensure the pH is

maintained below 7.5 to minimize potential side reactions with the primary amine of the buffer.

Experimental Protocols
The following are generalized protocols for the labeling of a protein with ATTO 590 maleimide
and the subsequent determination of the degree of labeling. These should be optimized for

each specific protein and application.

Protein Labeling with ATTO 590 Maleimide
This protocol is designed for labeling a protein with accessible cysteine residues.

Materials:

Protein of interest in a suitable buffer (e.g., PBS, pH 7.2)

ATTO 590 maleimide

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Reducing agent (e.g., TCEP or DTT) - optional, for reducing disulfide bonds

Reaction Buffer: 10-100 mM Phosphate, Tris, or HEPES at pH 7.0–7.5[1][8]

Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)

Purification column (e.g., Sephadex G-25)

Procedure:

Protein Preparation:

Dissolve the protein at a concentration of 2-10 mg/mL in the chosen reaction buffer.[5]

If the protein contains disulfide bonds that need to be labeled, reduce them by adding a

10-fold molar excess of TCEP and incubating for 30-60 minutes at room temperature. If
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using DTT, it must be removed by dialysis or a desalting column before adding the

maleimide dye.[1]

Dye Preparation:

Prepare a 10-20 mM stock solution of ATTO 590 maleimide in anhydrous DMF or DMSO

immediately before use.[1]

Conjugation Reaction:

Add a 10- to 20-fold molar excess of the ATTO 590 maleimide stock solution to the

protein solution.[1] Add the dye solution dropwise while gently stirring.

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected

from light.

Quenching the Reaction:

Add a small molecule thiol, such as L-cysteine or 2-mercaptoethanol, in excess to react

with any unreacted maleimide.

Purification:

Separate the labeled protein from unreacted dye and quenching reagent using a size-

exclusion chromatography column (e.g., Sephadex G-25) equilibrated with your desired

storage buffer (e.g., PBS). The first colored band to elute is the labeled protein.[6]

Determination of the Degree of Labeling (DOL)
The DOL, which is the average number of dye molecules conjugated to each protein molecule,

can be determined spectrophotometrically.

Procedure:

Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and 593 nm

(A₅₉₃).

Calculate the molar concentration of the dye using the Beer-Lambert law:
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Concentration of Dye (M) = A₅₉₃ / ε₅₉₃ (where ε₅₉₃ for ATTO 590 is 120,000 M⁻¹cm⁻¹)

Calculate the corrected protein absorbance to account for the dye's absorbance at 280 nm:

A_protein = A₂₈₀ - (A₅₉₃ × CF₂₈₀) (where CF₂₈₀ for ATTO 590 is 0.43)[2]

Calculate the molar concentration of the protein:

Concentration of Protein (M) = A_protein / ε_protein (where ε_protein is the molar

extinction coefficient of your protein at 280 nm)

Calculate the Degree of Labeling:

DOL = Concentration of Dye / Concentration of Protein
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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